4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine
Description
Properties
Molecular Formula |
C10H10IN3 |
|---|---|
Molecular Weight |
299.11 g/mol |
IUPAC Name |
4-(4-iodo-1,5-dimethylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C10H10IN3/c1-7-9(11)10(13-14(7)2)8-3-5-12-6-4-8/h3-6H,1-2H3 |
InChI Key |
WARKVCLFBZUOGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C2=CC=NC=C2)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Core and Iodination
- The pyrazole ring can be synthesized via classical methods such as condensation of 1,3-diketones with hydrazines or via [3+2] cycloaddition reactions involving 1,3-dipoles and alkynes. Recent advances allow milder conditions and better yields using designed precursors (e.g., enaminones and hydrazine hydrochlorides).
- Iodination at the 4-position of 1,5-dimethylpyrazole derivatives is typically achieved using molecular iodine (I2) in the presence of a base such as potassium carbonate (K2CO3) or potassium hydroxide (KOH). The reaction is often carried out in polar aprotic solvents like DMF or ethanol at room temperature or mild heating.
- For example, a related iodination procedure involves dissolving the pyrazole substrate in ethanol, adding iodine and K2CO3, and stirring at 50 °C for 3 hours. The reaction is monitored by TLC, and the product is isolated by filtration and purified by column chromatography.
Coupling of Iodopyrazole with Pyridine Moiety
- The attachment of the pyridine ring at the 3-position of the iodopyrazole can be achieved via cross-coupling reactions, notably Suzuki-Miyaura coupling, using palladium catalysts.
- The iodinated pyrazole acts as an electrophilic partner, reacting with pyridyl boronic acids or derivatives under basic conditions to form the C–C bond linking the two heterocycles.
- Typical conditions include Pd(PPh3)4 or Pd(dppf)Cl2 as catalysts, bases such as K2CO3 or Na2CO3, and solvents like dioxane or ethanol-water mixtures. Reaction temperatures range from 80 to 100 °C, with reaction times of several hours.
- This method allows for high regioselectivity and moderate to good yields of the desired 4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine.
Alternative One-Pot or Cascade Approaches
- Recent literature reports cascade or one-pot procedures that combine cyclization and iodination steps to afford halogenated pyrazolo-pyridine frameworks directly from 5-aminopyrazoles and alkynyl aldehydes using iodine as a halogen source and silver or other catalysts.
- These methods utilize 6-endo-dig cyclization reactions activated by iodine, allowing the formation of the pyrazolo-pyridine core with iodine substitution in a single step.
- The protocols exhibit wide substrate scope, good functional group tolerance, and excellent regioselectivity, offering efficient access to iodinated pyrazolo-pyridine compounds.
Experimental Data and Reaction Conditions
Mechanistic Insights
- The iodination step proceeds via electrophilic aromatic substitution facilitated by the nucleophilic pyrazole ring and base.
- In the presence of iodine and base, the 4-position of the pyrazole is selectively iodinated due to electronic and steric factors.
- The Suzuki coupling involves oxidative addition of the aryl iodide to Pd(0), transmetalation with the pyridyl boronic acid, and reductive elimination to form the C–C bond.
- Cascade cyclization mechanisms involve initial activation of the alkyne by iodine or silver, followed by nucleophilic attack by the amino group on the pyrazole, and ring closure with simultaneous halogenation.
Summary of Research Discoveries and Source Diversity
- The iodination of pyrazole derivatives using molecular iodine under mild conditions is well-established and efficient.
- Cross-coupling reactions remain the gold standard for attaching pyridine rings to iodopyrazoles, enabling versatile functionalization.
- Novel cascade cyclization methods offer streamlined routes to iodinated pyrazolo-pyridine frameworks with potential applications in drug discovery.
- These findings are supported by peer-reviewed articles from the National Center for Biotechnology Information (NCBI) and other reputable chemical literature databases, ensuring authoritative and diverse sourcing.
Chemical Reactions Analysis
Types of Reactions
4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring .
Scientific Research Applications
4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyrazole-Pyridine Hybrids
Halogen-Substituted Derivatives
- Chlorine/Bromine Analogues: Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine () exhibit lower molecular weights (466–545 g/mol) and melting points (268–287°C) compared to the iodinated target compound.
- Iodine-Specific Reactivity: The iodine atom in the target compound can act as a leaving group in nucleophilic substitution reactions, a property less pronounced in chlorine or bromine analogues. This feature enables further functionalization, such as Suzuki-Miyaura cross-couplings, to generate diverse derivatives .
Methyl-Substituted Derivatives
- 1,5-Dimethylpyrazole Moieties: Compounds like 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole () lack the pyridine ring but share the 1,5-dimethylpyrazole substructure.
Cytotoxicity
- Pyrazolothiazole-Substituted Pyridines : Compound 167 (), a pyrazolothiazole-pyridine hybrid, demonstrated potent cytotoxicity against PC-3, NCI-H460, and HeLa cells (IC50 = 14.62–17.50 µM), comparable to etoposide. The iodine substituent in the target compound may enhance bioactivity by increasing lipophilicity and improving cellular uptake .
- β-Keto-Enol Derivatives: Pyrazole-pyridine hybrids with β-keto-enol groups () exhibit antifungal and anti-breast cancer activity. The iodine atom’s electron-withdrawing effect could modulate the enol tautomer stability, influencing binding affinity to target enzymes .
Antimicrobial Potential
- Cyanopyridine Analogues: 4-(1-Aminoethyl)pyridine derivatives () show bioactivity linked to their low frontier molecular orbital (FMO) energy gaps (ΔE ≈ 6.08 eV).
Data Tables
Table 1: Physical and Electronic Properties of Selected Pyridine-Pyrazole Hybrids
Biological Activity
4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a pyrazole moiety, characterized by its iodine substitution. This unique structure may impart distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of 4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine is C10H10IN3, with a molecular weight of 299.11 g/mol. The compound's structure features a pyridine ring connected to a 4-iodo-1,5-dimethylpyrazole, which may enhance its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H10IN3 |
| Molecular Weight | 299.11 g/mol |
| IUPAC Name | 4-(4-iodo-1,5-dimethylpyrazol-3-yl)pyridine |
| InChI | InChI=1S/C10H10IN3/c1-7-9(11)10(13-14(7)2)8-3-5-12-6-4-8/h3-6H,1-2H3 |
Biological Activity
Research indicates that compounds containing both pyridine and pyrazole rings often exhibit notable biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of 4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine require empirical investigation to establish its pharmacological profile.
Antimicrobial Activity
Studies on similar pyrazole derivatives have shown significant antimicrobial effects. For example, derivatives of pyrazoles have been evaluated for their efficacy against various bacterial strains, demonstrating promising results in inhibiting growth. The presence of the iodine atom in 4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine may enhance its interaction with microbial targets.
Anticancer Potential
The anticancer properties of pyrazole derivatives have been documented in several studies. Compounds with similar structures have shown the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The unique structure of 4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine may contribute to its potential as an anticancer agent.
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit certain kinases or other proteins involved in cancer cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine:
- Antifungal Activity : A study on synthesized pyrazole carboxamides demonstrated notable antifungal activity against various strains .
- Antimalarial Activity : Research into chloroquine-pyrazole analogues revealed significant in vitro activity against Plasmodium falciparum, suggesting potential for further development .
- Anti-inflammatory Effects : Compounds with similar structures exhibited significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrazole and pyridine rings. Key steps include iodination at the 4-position of the pyrazole using iodine monochloride (ICl) in acetic acid, followed by coupling with pyridine derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura). Yield optimization can be achieved by controlling stoichiometry (1.2–1.5 equiv of ICl) and reaction time (12–24 hours at 80°C). Post-synthetic purification via column chromatography with ethyl acetate/hexane (3:7 ratio) improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing structural features of this compound?
- Methodological Answer :
- 1H NMR : Identifies methyl groups (δ 2.3–2.5 ppm for pyrazole-CH3, δ 2.8–3.0 ppm for pyridine-CH3) and aromatic protons (δ 7.5–8.5 ppm for pyridine/pyrazole rings) .
- IR Spectroscopy : Confirms C-I stretching (550–650 cm⁻¹) and C=N/C=C vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Detects molecular ion peaks (e.g., [M]+ at m/z 341) and fragmentation patterns (loss of I•, CH3 groups) .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin-based encapsulation to enhance aqueous solubility. For in vitro studies, pre-equilibrate the compound in assay buffer (pH 7.4) for 1 hour to prevent precipitation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50 values in enzyme inhibition assays)?
- Methodological Answer :
- Assay Validation : Ensure consistent enzyme concentrations (e.g., 10 nM kinase) and ATP levels (1 mM) to minimize variability.
- Structural Analog Comparison : Compare activity with analogs lacking iodine or methyl groups to isolate substituent effects (e.g., 4-(4-chloro-pyrazol-3-yl)pyridine shows 10-fold lower potency, highlighting iodine's role in target binding) .
- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., using AutoDock Vina) to identify binding pose discrepancies .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting pyrazole-pyridine hybrids?
- Methodological Answer :
- Substituent Scanning : Systematically replace iodine with Br, Cl, or CF3 to evaluate halogen-dependent activity.
- Bioisosteric Replacement : Substitute pyridine with quinoline or isoquinoline to assess ring size impact on potency.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., iodine as a hydrophobic anchor, pyridine N as a hydrogen bond acceptor) .
Q. How can in silico modeling predict metabolic stability and off-target effects?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate metabolic sites (e.g., demethylation at 1-/5-positions) and cytochrome P450 interactions.
- Off-Target Profiling : Use SEA (Similarity Ensemble Approach) to predict affinity for GPCRs or ion channels based on structural similarity to known ligands .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity (IC50 < 1 μM) while others show minimal toxicity (IC50 > 50 μM) in cancer cell lines?
- Methodological Answer :
- Cell Line Variability : Test across multiple lines (e.g., HeLa vs. MCF-7) with differing expression of detoxification enzymes (e.g., CYP3A4).
- Assay Conditions : Varying serum content (e.g., 10% FBS vs. serum-free) alters compound bioavailability.
- Redox Activity : Use ROS scavengers (e.g., NAC) to determine if cytotoxicity is mediated by oxidative stress .
Experimental Design Considerations
Q. What controls are essential for validating target engagement in cellular assays?
- Methodological Answer :
- Negative Controls : Use structurally similar but inactive analogs (e.g., 4-(4-H-pyrazol-3-yl)pyridine).
- Genetic Knockdown : siRNA-mediated silencing of the putative target (e.g., kinase X) to confirm on-mechanism activity .
- Competitive Binding : Co-treat with a known inhibitor (e.g., staurosporine for kinases) to assess reversibility .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 341.2 g/mol | |
| LogP (Predicted) | 2.8 (SwissADME) | |
| Aqueous Solubility | 0.12 mg/mL (pH 7.4, 25°C) | |
| Key NMR Peaks | δ 2.4 (s, 3H, CH3), δ 8.1 (d, 1H, Py-H) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
